Tripropyl phosphate

Description

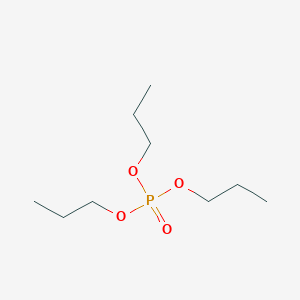

Structure

3D Structure

Properties

IUPAC Name |

tripropyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21O4P/c1-4-7-11-14(10,12-8-5-2)13-9-6-3/h4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXPQRKFMDQNODS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOP(=O)(OCCC)OCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4052712 | |

| Record name | Tripropyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | Tripropyl phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21797 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00433 [mmHg] | |

| Record name | Tripropyl phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21797 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

513-08-6 | |

| Record name | Tripropyl phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=513-08-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tripropyl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000513086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tripropyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tripropyl phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.411 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIPROPYL PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83JIW9359Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Tripropyl Phosphate: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of tripropyl phosphate (B84403) (TPP). It is intended for researchers, scientists, and professionals in drug development and related fields who require detailed technical information on this compound. The guide includes a summary of its physicochemical properties, detailed experimental protocols for its synthesis and characterization, and visualizations of its structure and manufacturing workflow.

Introduction

Tripropyl phosphate, with the CAS number 513-08-6, is an organophosphorus compound widely utilized as a flame retardant and a plasticizer in the plastics and textile industries.[1][2][3] It is a colorless, transparent liquid with low volatility.[4][5] Its function as a plasticizer enhances the flexibility, durability, and workability of various materials.[1] Additionally, it serves as a solvent, lubricant, and has applications in analytical chemistry as an external standard for sampling other organophosphate esters.[1][4]

Chemical Structure

This compound is the triester of phosphoric acid and propanol (B110389).[6] The central phosphorus atom is bonded to four oxygen atoms, three of which are also bonded to a propyl group, and one is a double bond (phosphoryl group).

Caption: Chemical structure of this compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference(s) |

| Identifiers | ||

| CAS Number | 513-08-6 | [1][2][7][8] |

| Molecular Formula | C₉H₂₁O₄P | [1][7][8] |

| Molecular Weight | 224.23 g/mol | [1][7][9] |

| InChI Key | RXPQRKFMDQNODS-UHFFFAOYSA-N | [2][8][10] |

| SMILES | CCCOP(=O)(OCCC)OCCC | [2][10] |

| Physical Properties | ||

| Appearance | Colorless, transparent liquid/oil | [4][9][11] |

| Density | 1.012 g/mL at 25 °C | [1][2][4][11] |

| Boiling Point | 120-122 °C at 10 mmHg 252 °C | [1][2][4][10][11] |

| Melting Point | -93 °C | |

| Flash Point | 113 °C (235.4 °F) - closed cup | [1][2][11] |

| Vapor Pressure | 0.0288 mmHg at 25 °C 0.00433 mmHg | [1][4][9] |

| Refractive Index | n20/D 1.416 | [1][2][4][11] |

| Water Solubility | 6.951 g/L at 30 °C | [1][4][11] |

| Solubility | Slightly soluble in Chloroform and Dichloromethane. Soluble in most organic solvents. | [1][4][5][11] |

| Chemical Properties | ||

| Stability | Moisture sensitive | [1][11] |

| Hazard Codes | Xn (Harmful) | [1] |

| Other Properties | ||

| Dielectric Constant | 10.93 | [10][11] |

| Dipole Moment | 2.93 D | [10] |

| Surface Tension | 29.46 dyn/cm | [10] |

| logP (Octanol/Water) | 1.87 | [10] |

Experimental Protocols

Synthesis of this compound via Direct Esterification

A common method for synthesizing this compound is the direct esterification of propanol with phosphorus oxychloride.[4] This method is analogous to the synthesis of other alkyl phosphates like tributyl phosphate.[12][13]

Materials:

-

Phosphorus oxychloride (POCl₃)

-

n-Propanol (CH₃CH₂CH₂OH)

-

Anhydrous sodium acetate (B1210297) (or other suitable HCl scavenger)

-

Anhydrous organic solvent (e.g., toluene)

-

Reaction vessel with a stirrer, dropping funnel, condenser, and thermometer

-

Distillation apparatus

Procedure:

-

Preparation: Set up the reaction vessel in a fume hood. Ensure all glassware is dry.

-

Charge Reactor: A solution is prepared by dissolving sodium acetate in n-propanol. The molar ratio of n-propanol to phosphorus oxychloride should be approximately 3.1:1 to 3.2:1.[12]

-

Reaction: Cool the solution in the reaction vessel to 10-30 °C using an ice bath.[12]

-

Addition of POCl₃: Slowly add phosphorus oxychloride dropwise to the stirred propanol solution. Maintain the temperature between 10-30 °C throughout the addition to control the exothermic reaction and minimize side reactions.[12] Hydrogen chloride (HCl) gas is generated as a byproduct and is neutralized by the sodium acetate.

-

Reaction Completion: After the addition is complete, continue stirring the mixture at the same temperature for an additional 15-60 minutes to ensure the reaction goes to completion.[12]

-

Work-up:

-

Filter the reaction mixture to remove the precipitated sodium chloride and any excess sodium acetate.

-

Wash the crude product with water to remove any remaining salts and unreacted propanol.

-

Separate the organic layer.

-

-

Purification: Purify the crude this compound by vacuum distillation. The product is collected at a boiling point of 120-122 °C under a vacuum of 10 mmHg.[1][2][11]

-

Characterization: Confirm the identity and purity of the final product using techniques such as NMR, IR spectroscopy, and Gas Chromatography (GC).

Caption: Synthesis workflow for this compound.

Determination of Physicochemical Properties (General Protocols)

4.2.1 Boiling Point Determination The boiling point at reduced pressure is determined using a vacuum distillation setup. The apparatus is equipped with a calibrated thermometer and a manometer. The liquid is heated, and the temperature at which the liquid and vapor phases are in equilibrium at a specific pressure is recorded.

4.2.2 Density Measurement The density is measured at 25 °C using a calibrated pycnometer or a digital density meter. The instrument is first calibrated with deionized water. The density is calculated by dividing the mass of the sample by its volume.

4.2.3 Refractive Index Measurement The refractive index is determined using an Abbe refractometer at 20 °C with the sodium D-line (589 nm). A drop of the sample is placed on the prism, and the refractive index is read directly from the instrument's scale.

Safety and Handling

This compound is considered harmful if swallowed, inhaled, or absorbed through the skin.[1][14] It can cause skin and serious eye irritation.[14][15] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical.[2][14] Work should be conducted in a well-ventilated area or a fume hood.[14] In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[14] It is also noted to be moisture-sensitive.[1][11]

References

- 1. Cas 513-08-6,this compound | lookchem [lookchem.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. This compound | 513-08-6 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Triphenyl phosphate - Wikipedia [en.wikipedia.org]

- 7. scbt.com [scbt.com]

- 8. This compound [webbook.nist.gov]

- 9. This compound | C9H21O4P | CID 10546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound [stenutz.eu]

- 11. 513-08-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 12. CN102040622A - Method for synthesizing tributyl phosphate - Google Patents [patents.google.com]

- 13. CN104211727A - Preparation method of tributyl phosphate - Google Patents [patents.google.com]

- 14. cdnisotopes.com [cdnisotopes.com]

- 15. chemicalbook.com [chemicalbook.com]

Tripropyl Phosphate in the Modern Laboratory: A Technical Guide

Tripropyl phosphate (B84403) (TnPP), a versatile organophosphorus compound, has found a significant niche in various laboratory applications, extending beyond its large-scale industrial use as a flame retardant and plasticizer.[1][2] For researchers, scientists, and drug development professionals, TnPP offers a unique combination of properties that can be leveraged in analytical chemistry, material science, and bioprocess engineering. This technical guide provides an in-depth look at the core laboratory applications of tripropyl phosphate, complete with quantitative data, detailed experimental protocols, and process visualizations.

Core Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in a laboratory setting. These properties dictate its behavior as a solvent, its efficacy as a standard, and its function as a plasticizer or defoamer.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₂₁O₄P | [3] |

| Molecular Weight | 224.23 g/mol | [3] |

| CAS Number | 513-08-6 | [3] |

| Appearance | Colorless, transparent liquid | [4] |

| Density | 1.012 g/mL at 25 °C | [1] |

| Boiling Point | 120-122 °C at 10 mmHg | [1] |

| Flash Point | 113 °C (closed cup) | [1] |

| Water Solubility | 6.951 g/L at 30 °C | [1] |

| Solubility in Organics | Soluble in ethanol, acetone, benzene, chloroform, and dichloromethane. | [1][4][5] |

| Vapor Pressure | 0.0288 mmHg at 25 °C | [1] |

| Refractive Index | n20/D 1.416 | [1] |

Applications of this compound in a Laboratory Setting

Internal and External Standard in Analytical Chemistry

In the analysis of semi-volatile organic compounds, particularly other organophosphate esters, this compound serves as an excellent internal or external standard for chromatographic techniques like Gas Chromatography-Mass Spectrometry (GC-MS).[1] Its chemical similarity to other organophosphate flame retardants and plasticizers ensures comparable behavior during extraction and analysis, while its unique retention time allows for clear identification and quantification.

| Parameter | Value | Application Context | Reference(s) |

| Internal Standard Concentration | 1 µg/mL | For GC-FPD analysis of organophosphates in plasma. | [4] |

| Spiking Concentration in Matrix | 150, 300, and 750 ng/mL | Recovery studies in apple matrix for GC/MS/SIM. | [6] |

| Standard Solution for Calibration | 100 µg/mL in Toluene (B28343) | Certified Reference Material for creating dilutions. | [7] |

This protocol is adapted from established methods for the analysis of organophosphate esters in environmental samples.

-

Preparation of Standards:

-

Prepare a stock solution of this compound at 100 µg/mL in a suitable solvent like toluene or ethyl acetate (B1210297).

-

Create a working internal standard (IS) solution by diluting the stock solution to 1 µg/mL.

-

Prepare calibration standards containing the target organophosphate analytes at concentrations ranging from 10-500 ng/mL, each spiked with the TnPP internal standard at a constant concentration (e.g., 50 ng/mL).

-

-

Sample Preparation and Spiking:

-

Collect a 1 L water sample in a clean glass container.

-

If the sample contains suspended solids, filter it through a 0.45 µm glass fiber filter.

-

Spike the water sample with a known volume of the TnPP internal standard working solution to achieve a final concentration of 50 ng/L.

-

-

Solid-Phase Extraction (SPE):

-

Condition a solid-phase extraction cartridge (e.g., C18 or a polymeric sorbent) by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 10 mL of deionized water.

-

Load the spiked water sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.

-

After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.

-

Dry the cartridge by passing air or nitrogen through it for 10-15 minutes.

-

-

Elution and Concentration:

-

Elute the retained analytes and the TnPP internal standard from the cartridge with 10 mL of ethyl acetate into a collection vial.

-

Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen.

-

-

GC-MS Analysis:

-

Inject 1 µL of the concentrated extract into the GC-MS system.

-

Use a suitable capillary column (e.g., DB-5ms) and a temperature program that effectively separates the target analytes from TnPP.

-

Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions for each analyte and for TnPP.

-

Quantify the analytes by comparing the ratio of their peak areas to the peak area of the TnPP internal standard against the calibration curve.

-

References

- 1. Determination of 15 Organophosphate Ester Flame Retardants in Soils and Sediments by Gas Chromatography-Mass Spectrometry with Accelerated Solvent Extraction [ykcs.ac.cn]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. This compound | C9H21O4P | CID 10546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. A single method for detecting 11 organophosphate pesticides in human plasma and breastmilk using GC-FPD - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. agilent.com [agilent.com]

- 7. accustandard.com [accustandard.com]

An In-depth Technical Guide to the Synthesis of Tripropyl Phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core synthesis pathways and mechanisms for tripropyl phosphate (B84403) (TPP). The information is curated for professionals in research and development, with a focus on clear data presentation, detailed experimental protocols, and visualization of reaction mechanisms.

Introduction

Tripropyl phosphate (TPP), with the chemical formula (CH₃CH₂CH₂O)₃P(O), is an organophosphate ester widely utilized as a flame retardant, plasticizer, and solvent in various industrial applications.[1] Its synthesis can be achieved through several chemical routes, each with distinct advantages and reaction mechanisms. This guide details the most prominent synthesis pathways, providing quantitative data and procedural insights for laboratory and industrial applications.

Core Synthesis Pathways

The primary methods for synthesizing this compound involve the reaction of a phosphorus source with n-propanol. The most common phosphorus sources are phosphorus oxychloride (POCl₃), phosphorus trichloride (B1173362) (PCl₃), and phosphoric acid (H₃PO₄).

From Phosphorus Oxychloride (POCl₃) and n-Propanol

This is one of the most common and direct methods for producing this compound. The reaction involves the nucleophilic substitution of the chlorine atoms in phosphorus oxychloride by the hydroxyl group of n-propanol. The reaction produces hydrogen chloride (HCl) as a byproduct, which is typically neutralized by a base or removed under vacuum.

Reaction: POCl₃ + 3 CH₃CH₂CH₂OH → (CH₃CH₂CH₂O)₃PO + 3 HCl

Mechanism: The reaction proceeds through a stepwise nucleophilic attack of the alcohol's oxygen on the electrophilic phosphorus atom. Each step releases a molecule of HCl. The hydroxyl group of the alcohol is converted into a dichlorophosphate, which is a good leaving group, facilitating the substitution.[2][3]

Caption: Mechanism of this compound Synthesis from POCl₃.

Quantitative Data for Trialkyl Phosphate Synthesis from POCl₃:

| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference (Analogous Synthesis) |

| POCl₃ (1 mole) | n-Butanol (3 moles) | Pyridine (B92270) (3.3 moles) | Benzene | -5 to 10, then reflux | 2 (reflux) | 60-65 | [4] |

| POCl₃ (1.6 mol) | Isopropanol (8 mol) | Sodium isopropoxide | Acetone | 10 to 30 | 3 | 97 | [5] |

| POCl₃ | Isooctanol | Sodium Hydroxide | None | 65 ± 2 | 4-6 | 81-83 | [6] |

Experimental Protocol (General Procedure based on Tributyl Phosphate Synthesis[4]):

-

Setup: A dry, four-necked flask is equipped with a mechanical stirrer, a dropping funnel, a condenser with a drying tube, and a thermometer.

-

Charging Reactants: The flask is charged with n-propanol (3.0 moles), pyridine (3.3 moles) as an HCl scavenger, and a suitable solvent like dry benzene.

-

Cooling: The mixture is stirred and cooled to -5°C in an ice-salt bath.

-

Addition of POCl₃: Phosphorus oxychloride (1.0 mole) is added dropwise from the funnel, maintaining the reaction temperature below 10°C.

-

Reaction: After the addition is complete, the mixture is slowly heated to reflux and maintained at that temperature for 2 hours.

-

Work-up: The mixture is cooled to room temperature, and water is added to dissolve the pyridine hydrochloride precipitate.

-

Purification: The organic layer is separated, washed with water until neutral, and dried over an anhydrous drying agent (e.g., sodium sulfate). The solvent is removed by evaporation, and the crude this compound is purified by vacuum distillation.

From Phosphorus Trichloride (PCl₃) and n-Propanol

This pathway can proceed through two main routes: a) Formation of tripropyl phosphite (B83602) ((CH₃CH₂CH₂O)₃P), followed by oxidation to this compound. b) Direct reaction to form an alkyl chloride and phosphorous acid.

For the synthesis of this compound, the formation and subsequent oxidation of tripropyl phosphite is the intended route. The reaction of PCl₃ with n-propanol yields tripropyl phosphite and HCl. A base is required to neutralize the HCl.

Reaction (Step 1: Phosphite formation): PCl₃ + 3 CH₃CH₂CH₂OH + 3 Base → (CH₃CH₂CH₂O)₃P + 3 Base·HCl

Reaction (Step 2: Oxidation): (CH₃CH₂CH₂O)₃P + [O] → (CH₃CH₂CH₂O)₃PO

Mechanism: The synthesis of tripropyl phosphite involves the nucleophilic attack of the alcohol on the phosphorus atom of PCl₃.[3][7] The use of a base, such as pyridine or a tertiary amine, is crucial to drive the reaction to completion by scavenging the generated HCl.[8] The resulting tripropyl phosphite is then oxidized to this compound using a suitable oxidizing agent. A patent describes the halogenation of tripropyl phosphite in the presence of n-propanol to achieve a 100% yield of this compound.

Caption: Synthesis of TPP from PCl₃ via a Tripropyl Phosphite Intermediate.

Quantitative Data for Di-n-propyl Phosphite Synthesis (Intermediate):

| Reactant 1 | Reactant 2 | Temperature (°C) | Time (h) | Yield (%) | Reference |

| PCl₃ | n-Propanol (3:1 molar ratio) | 70 | 1.5 | 89.4 | [5] |

Experimental Protocol (Synthesis of Tripropyl Phosphite intermediate, based on Triethyl Phosphite synthesis[8]):

-

Setup: A three-necked flask is fitted with a mechanical stirrer, a reflux condenser, and a dropping funnel, all protected with drying tubes.

-

Reactant Solution: A solution of absolute n-propanol (3.0 moles) and a tertiary amine base like diethylaniline (3.0 moles) in a dry solvent (e.g., petroleum ether) is placed in the flask.

-

PCl₃ Solution: A solution of phosphorus trichloride (1.0 mole) in the same dry solvent is placed in the dropping funnel.

-

Reaction: The PCl₃ solution is added to the stirred alcohol-amine solution at a rate that maintains a gentle reflux. After the addition, the mixture is refluxed for an additional hour.

-

Work-up: The mixture is cooled, and the precipitated amine hydrochloride is removed by filtration.

-

Purification: The solvent is removed from the filtrate by distillation, and the remaining tripropyl phosphite is purified by vacuum distillation.

-

Oxidation: The purified tripropyl phosphite is then oxidized to this compound using a suitable oxidizing agent (e.g., air, oxygen, or a chemical oxidant) in a subsequent step.

Direct Esterification of Phosphoric Acid (H₃PO₄) with n-Propanol

This method is analogous to the Fischer esterification of carboxylic acids. Phosphoric acid is directly reacted with n-propanol, typically in the presence of an acid catalyst like sulfuric acid. The reaction is an equilibrium process, and the removal of water is necessary to drive the reaction towards the formation of the triester.

Reaction: H₃PO₄ + 3 CH₃CH₂CH₂OH ⇌ (CH₃CH₂CH₂O)₃PO + 3 H₂O

Mechanism: The mechanism involves the protonation of the phosphoric acid by the strong acid catalyst, making the phosphorus atom more electrophilic. The alcohol then acts as a nucleophile, attacking the phosphorus atom. A series of proton transfers and water elimination steps lead to the formation of the mono-, di-, and finally tri-ester.

Caption: Stepwise Direct Esterification of Phosphoric Acid.

Quantitative Data for Direct Esterification of o-Phosphoric Acid with Fatty Alcohols:

| Reactant 1 | Reactant 2 | Catalyst | Additive | Temperature (°C) | Key Condition | Reference |

| o-Phosphoric Acid | Fatty Alcohols | Basic inorganic or organic compound (substoichiometric) | Water-entraining agent (e.g., toluene (B28343), xylene) | 160-200 | Removal of water |

Experimental Protocol (General Procedure based on Fatty Alcohol Esterification):

-

Setup: A reaction vessel is equipped with a stirrer, a thermometer, and a Dean-Stark apparatus or similar setup for azeotropic water removal.

-

Charging Reactants: o-Phosphoric acid, a molar excess of n-propanol, a water-entraining agent (e.g., toluene or xylene), and a substoichiometric amount of a basic catalyst are charged into the reactor.

-

Reaction: The mixture is heated to a temperature of 160-200°C. The water formed during the esterification is continuously removed as an azeotrope with the entraining agent.

-

Monitoring: The reaction progress is monitored by measuring the amount of water collected.

-

Work-up: After the theoretical amount of water has been removed, the reaction mixture is cooled.

-

Purification: Unreacted n-propanol and the entraining agent are removed by vacuum distillation to yield the crude this compound, which can be further purified if necessary.

Conclusion

The synthesis of this compound can be effectively achieved through several pathways, with the reaction of phosphorus oxychloride and n-propanol being a prevalent and high-yielding method. The direct esterification of phosphoric acid offers a phosphorus-chloride-free alternative, aligning with green chemistry principles, though it requires higher temperatures and efficient water removal. The synthesis via phosphorus trichloride involves an intermediate phosphite stage that requires subsequent oxidation. The choice of a particular synthesis route will depend on factors such as desired purity, scale of production, cost of starting materials, and environmental considerations. The provided protocols and quantitative data serve as a valuable resource for the development and optimization of this compound synthesis in a research and industrial context.

References

- 1. quora.com [quora.com]

- 2. How does phosphorus trihalide react with alcohols? - askIITians [askiitians.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. chemeo.com [chemeo.com]

- 6. How does phosphorus trihalide react with alcohols class 12 chemistry CBSE [vedantu.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. US3340333A - Preparation of phosphorus compounds containing a phosphoryl group - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical and Chemical Data of Tripropyl Phosphate (CAS 513-08-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Tripropyl Phosphate (B84403) (TPP), a widely used organophosphorus compound. The information is presented in a structured format to facilitate easy access and comparison for research, development, and safety applications. Detailed experimental protocols for key physical and chemical properties are provided, alongside visualizations of relevant biological pathways and experimental workflows.

Physical and Chemical Data

The physical and chemical properties of Tripropyl Phosphate are summarized in the tables below. These values have been compiled from various scientific and regulatory sources.

Table 1: General and Physical Properties

| Property | Value | Units | Source(s) |

| Molecular Formula | C₉H₂₁O₄P | - | [1][2] |

| Molecular Weight | 224.23 | g/mol | [2][3] |

| Physical State | Liquid | - | [3] |

| Color | Colorless | - | [4] |

| Density | 1.012 | g/mL at 25 °C | [3][5] |

| Boiling Point | 120-122 | °C at 10 mmHg | [3][5] |

| Refractive Index | 1.416 | n20/D | [3][5] |

| Vapor Pressure | 0.00433 | mmHg | [4] |

| Water Solubility | Limited to poor | - | [6] |

| Log P (Octanol/Water Partition Coefficient) | 3.374 | - | [7] |

Table 2: Spectroscopic and Chromatographic Data

| Property | Value/Description | Source(s) |

| SMILES String | CCCOP(=O)(OCCC)OCCC | [3] |

| InChI Key | RXPQRKFMDQNODS-UHFFFAOYSA-N | [1][3] |

| Mass Spectrum (m/z of top peaks) | 99, 43, 141 | [8] |

| Kovats Retention Index (non-polar column) | 1350, 1372 | [4][9] |

Experimental Protocols

Detailed methodologies for determining key physical properties of this compound are outlined below, based on internationally recognized standards.

Determination of Boiling Point (OECD Guideline 103)

The boiling point of a liquid is the temperature at which its vapor pressure equals the atmospheric pressure. Several methods are described in the OECD Guideline 103, including the ebulliometer, dynamic, and distillation methods.[8][10][11]

Principle: This protocol utilizes the dynamic method, where the boiling point is determined by measuring the vapor recondensation temperature in the reflux while the liquid is boiling. The pressure can be varied to determine the boiling point at different pressures.

Apparatus:

-

Boiling flask with a side arm for pressure measurement

-

Condenser

-

Heating mantle

-

Thermocouple or thermometer

-

Manometer

Procedure:

-

Place a small volume of this compound in the boiling flask.

-

Assemble the apparatus with the condenser and thermometer/thermocouple positioned to measure the temperature of the condensing vapor.

-

Connect the apparatus to a pressure control system and a manometer.

-

Gently heat the sample until it begins to boil and a steady reflux is established in the condenser.

-

Record the temperature of the condensing vapor and the corresponding pressure.

-

The temperature reading at a given pressure is the boiling point at that pressure. For the normal boiling point, the pressure should be adjusted to 101.325 kPa.

Determination of Density (ASTM D4052)

This method covers the determination of the density of liquids using a digital density meter.[12][13]

Principle: A small volume of the liquid sample is introduced into an oscillating U-tube. The change in the oscillating frequency of the tube caused by the mass of the sample is measured. This frequency change is then used with calibration data to determine the density of the sample.

Apparatus:

-

Digital density meter with a thermostatically controlled measuring cell

-

Syringe or autosampler for sample injection

Procedure:

-

Calibrate the digital density meter with two reference standards of known density (e.g., dry air and distilled water).

-

Set the temperature of the measuring cell to the desired temperature (e.g., 25 °C).

-

Inject a small, bubble-free aliquot of this compound into the measuring cell.

-

Allow the reading to stabilize.

-

Record the density value provided by the instrument.

-

Clean the measuring cell thoroughly with appropriate solvents before the next measurement.

Determination of Water Solubility (OECD Guideline 105)

This guideline describes two primary methods for determining water solubility: the column elution method for substances with low solubility and the flask method for substances with higher solubility.[14][15][16] Given that this compound has limited water solubility, the flask method is appropriate.

Principle: A saturated solution of the substance in water is prepared by agitation, and the concentration of the substance in the aqueous phase is determined after reaching equilibrium.

Apparatus:

-

Flask with a stirrer

-

Constant temperature bath

-

Centrifuge or filtration apparatus

-

Analytical instrument for quantification (e.g., Gas Chromatography-Mass Spectrometry)

Procedure:

-

Add an excess amount of this compound to a flask containing purified water.

-

Agitate the mixture in a constant temperature bath (e.g., 20 °C) for a sufficient period to reach equilibrium (preliminary tests can determine this time).

-

After equilibration, stop the agitation and allow the phases to separate.

-

Separate the aqueous phase from the excess this compound by centrifugation or filtration.

-

Extract the aqueous phase with a suitable organic solvent.

-

Analyze the concentration of this compound in the extract using a calibrated analytical method, such as GC-MS.

-

The determined concentration represents the water solubility at the test temperature.

Signaling Pathways and Experimental Workflows

Potential Toxicological Pathway of Organophosphate Flame Retardants

Organophosphate flame retardants, including this compound, have been shown to induce oxidative stress, which can lead to cellular damage and apoptosis.[1][2] The diagram below illustrates a generalized signaling pathway that may be activated upon exposure to these compounds.

Caption: Generalized signaling cascade of organophosphate flame retardant-induced toxicity.

Experimental Workflow: Analysis of this compound in Air Samples

This workflow outlines the key steps for the determination of this compound in air samples using thermal desorption coupled with gas chromatography-mass spectrometry (TD-GC-MS).[17]

Caption: Workflow for the analysis of this compound in air samples by TD-GC-MS.

Experimental Workflow: Flame Retardancy Testing

This diagram illustrates a general workflow for evaluating the flame retardant properties of a chemical like this compound when incorporated into a material.[18][19][20]

Caption: General workflow for evaluating the flame retardancy of a chemical additive.

References

- 1. Organophosphate flame retardants induce oxidative stress and Chop/Caspase 3-related apoptosis via Sod1/p53/Map3k6/Fkbp5 in NCI-1975 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Organophosphorus Compounds and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google 圖書 [books.google.com.tw]

- 4. Triphenyl phosphate permeates the blood brain barrier and induces neurotoxicity in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 6. consilab.de [consilab.de]

- 7. Oxidative stress mediates the association of organophosphate flame retardants with metabolic obesity in U.S. adults: A combined epidemiologic and bioinformatic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. oecd.org [oecd.org]

- 11. laboratuar.com [laboratuar.com]

- 12. store.astm.org [store.astm.org]

- 13. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 14. oecd.org [oecd.org]

- 15. oecd.org [oecd.org]

- 16. filab.fr [filab.fr]

- 17. Thermal desorption-gas chromatography-mass spectrometry method to determine phthalate and organophosphate esters from air samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 19. testextextile.com [testextextile.com]

- 20. Flammability Testing Explained [blazestack.com]

In-Depth Technical Guide: Solubility of Tripropyl Phosphate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Tripropyl Phosphate (B84403)

Tripropyl phosphate (CAS No: 513-08-6) is a colorless and odorless oily liquid with the chemical formula C₉H₂₁O₄P. Its molecular structure, featuring a central phosphate group esterified with three propyl chains, imparts a unique combination of polarity and lipophilicity, governing its solubility behavior. Understanding these solubility characteristics is crucial for a wide range of applications, from its use as a non-flammable solvent in synthesis to its role as a plasticizer in polymer formulations.

Solubility of this compound in Organic Solvents

Based on available literature, this compound is generally characterized by its high solubility in a variety of organic solvents and limited solubility in water.[1] A quantitative value for its water solubility has been reported as 6.951 g/L at 30°C.[2]

The qualitative solubility of this compound in several common organic solvents is summarized in the table below. It is important to note that "soluble" or "highly soluble" indicates miscibility in many practical applications, though precise quantitative limits have not been consistently documented in publicly accessible sources.

Table 1: Qualitative Solubility of this compound in Organic Solvents

| Solvent Class | Solvent | Qualitative Solubility |

| Alcohols | Methanol | Soluble |

| Ethanol | Highly Soluble[1] | |

| Ketones | Acetone | Highly Soluble[1] |

| Aromatic Hydrocarbons | Benzene | Highly Soluble[1] |

| Toluene | Soluble | |

| Halogenated Hydrocarbons | Dichloromethane | Slightly Soluble[2] |

| Chloroform | Slightly Soluble[2] | |

| Amides | Dimethylformamide (DMF) | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

Factors Influencing Solubility

The solubility of this compound in organic solvents is governed by several key factors:

-

Polarity: The principle of "like dissolves like" is central to understanding the solubility of TnPP. As a moderately polar molecule, it exhibits good solubility in other polar and moderately polar solvents.

-

Temperature: Generally, the solubility of liquids in other liquids increases with temperature. Therefore, for systems where TnPP is not fully miscible, an increase in temperature is likely to enhance its solubility.

-

Intermolecular Forces: The presence of the phosphate group allows for dipole-dipole interactions. The propyl chains contribute to van der Waals forces. The balance of these forces between TnPP and the solvent molecules dictates the extent of solubility.

Experimental Protocol for Determining Solubility

The following is a generalized experimental protocol for the quantitative determination of the solubility of this compound in an organic solvent using the isothermal shake-flask method. This method is widely accepted and can be adapted for various solvent-solute combinations.

4.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled water bath or incubator shaker

-

Glass vials with screw caps

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent and solute)

-

Analytical instrumentation for quantification (e.g., Gas Chromatography with a Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatography (HPLC))

4.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial containing a known volume of the organic solvent. The presence of a distinct undissolved phase of TnPP is crucial to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium. A period of 24 to 72 hours is typically recommended, with periodic checks to ensure equilibrium has been reached (i.e., the concentration of the solute in the solution does not change over time).

-

-

Sample Collection and Preparation:

-

Once equilibrium is established, cease agitation and allow the undissolved TnPP to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. It is critical to avoid disturbing the undissolved layer.

-

Filter the collected supernatant through a syringe filter that is compatible with the solvent to remove any suspended microdroplets of undissolved TnPP.

-

Accurately dilute the filtered supernatant with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a pre-calibrated analytical instrument (e.g., GC-FID or HPLC).

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

Determine the concentration of this compound in the diluted sample by comparing its response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/100 g of solvent, mol/L, or weight percent.

-

4.3. Experimental Workflow Diagram

Caption: Workflow for Equilibrium Solubility Determination.

Logical Relationships in Solubility

The decision-making process for solvent selection can be visualized as a logical flow based on the principle of "like dissolves like" and the desired application.

Caption: Decision tree for solvent selection based on polarity.

Conclusion

This technical guide has synthesized the available information on the solubility of this compound in organic solvents. While a comprehensive quantitative dataset is not currently available in the public domain, the qualitative data and the detailed experimental protocol provided herein offer a solid foundation for researchers, scientists, and drug development professionals. The presented workflow diagrams for experimental determination and logical solvent selection further aid in the practical application of this knowledge. It is recommended that for specific applications requiring precise solubility data, experimental determination following the outlined protocol be performed.

References

Thermal Stability and Decomposition of Tripropyl Phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tripropyl phosphate (B84403) (TPP), an organophosphate ester, finds application as a flame retardant and plasticizer. An understanding of its thermal stability and decomposition profile is critical for assessing its performance, safety, and environmental impact, particularly in applications involving elevated temperatures. This technical guide provides a comprehensive overview of the thermal behavior of tripropyl phosphate, drawing upon data from analogous organophosphate compounds due to the limited specific literature on this compound itself. The guide details common experimental protocols for thermal analysis, presents available thermal decomposition data, and discusses the likely decomposition pathways.

Introduction

Organophosphate esters are widely used as flame retardants and plasticizers in a variety of materials. Their efficacy as flame retardants is intrinsically linked to their thermal decomposition behavior. Upon heating, they can decompose to produce phosphoric acids, which promote char formation in the condensed phase, and phosphorus-containing radicals that quench flame propagation in the gas phase.[1] The chemical structure of the phosphate ester, particularly the nature of the alkyl or aryl substituent, significantly influences its thermal stability. Generally, aryl phosphates exhibit greater thermal stability than their alkyl counterparts.[2]

This guide focuses on this compound (C₉H₂₁O₄P), an alkyl phosphate ester. Due to a scarcity of specific thermal analysis data for this compound in the published literature, this document leverages findings from closely related compounds, such as triphenyl phosphate (TPP) and tributyl phosphate (TBP), to provide a robust understanding of its expected thermal behavior.

Thermal Stability and Decomposition Data

The following table summarizes thermal decomposition data for triphenyl phosphate (TPP) and other phosphate esters, which can be used as a reference point for estimating the thermal stability of this compound.

Table 1: Thermal Decomposition Data for Selected Organophosphate Esters (for comparative purposes)

| Compound | Decomposition Onset Temperature (°C) | Main Decomposition Temperature (°C) | Char Residue at 600°C (%) | Analytical Method | Atmosphere | Reference |

| Triphenyl Phosphate (TPP) | ~310 | - | - | TGA | - | [2] |

| Bisphenol A Bis(diphenyl Phosphate) (BDP) | ~513 | 513 | 5.8 | TGA | - | [2] |

Note: The data presented is sourced from different studies and should be considered indicative.

Proposed Thermal Decomposition Pathway of this compound

The thermal decomposition of alkyl phosphate esters is understood to proceed through the cleavage of the P-O and C-O bonds.[3] For this compound, the primary decomposition pathway is likely initiated by the homolytic cleavage of the C-O bond, which is generally weaker than the P-O bond in alkyl phosphates. This would lead to the formation of propyl and dipropyl phosphate radicals. Subsequent reactions could involve hydrogen abstraction, elimination reactions to form propene, and further fragmentation of the phosphate backbone.

At higher temperatures, P-O bond cleavage may also occur. The decomposition in the presence of oxygen is expected to be more complex, involving oxidative pathways.

The primary decomposition products of this compound are anticipated to include:

-

Propene

-

Propanol

-

Dipropyl phosphate

-

Monopropyl phosphate

-

Phosphoric acid

-

Various smaller hydrocarbon fragments

The formation of phosphoric acid and related species contributes to the flame-retardant action in the condensed phase by promoting the formation of a protective char layer.

Below is a diagram illustrating a plausible decomposition pathway for this compound.

Experimental Protocols for Thermal Analysis

To characterize the thermal stability and decomposition of this compound, a combination of analytical techniques is typically employed. The following are detailed methodologies for key experiments.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a fundamental technique used to measure the change in mass of a sample as a function of temperature in a controlled atmosphere. This provides information on thermal stability, decomposition temperatures, and the amount of non-volatile residue.

-

Instrumentation: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of pure this compound into a clean, tared platinum or alumina (B75360) sample pan.[1]

-

Atmosphere: The analysis can be performed under an inert atmosphere (e.g., Nitrogen) or an oxidative atmosphere (e.g., Air) to simulate different conditions. A consistent purge rate of 50 cm³/min is recommended.[1]

-

Temperature Program:

-

Equilibrate the sample at 30°C.

-

Ramp the temperature from 30°C to 700°C at a linear heating rate of 10°C/min.[1]

-

-

Data Analysis:

-

Record the sample weight as a function of temperature.

-

Plot the percentage weight loss versus temperature to obtain the TGA curve.

-

Generate the first derivative of the TGA curve (DTG curve) to determine the temperature of the maximum rate of decomposition (Tmax).[1]

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition. The sample is rapidly heated to a high temperature in an inert atmosphere, and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.

-

Instrumentation: A pyrolyzer coupled to a gas chromatograph-mass spectrometer (GC-MS) system.

-

Sample Preparation: A small amount of this compound (typically in the microgram range) is placed in a pyrolysis tube or cup.

-

Pyrolysis Conditions:

-

Set the pyrolysis temperature. For organophosphate flame retardants, a temperature around 370°C can be a starting point to observe fragmentation products without excessive degradation.[5]

-

The pyrolysis is typically performed for a short duration (e.g., 20 seconds) in an inert gas flow (e.g., helium).[6]

-

-

GC-MS Conditions:

-

GC Interface Temperature: Maintained at a high temperature (e.g., 320°C) to prevent condensation of the pyrolysis products.[6]

-

GC Column: A capillary column suitable for separating a wide range of organic compounds.

-

GC Oven Temperature Program: A programmed temperature ramp is used to separate the decomposition products, for example: hold at 373 K for 1 min, ramp to 523 K at 40 K/min, and hold for 1 min.[7]

-

MS Detection: The mass spectrometer is operated in electron ionization (EI) mode, scanning a mass range of, for example, 50-550 amu to detect the fragments.

-

-

Data Analysis: The resulting chromatogram shows the separated decomposition products. The mass spectrum of each peak is compared to a spectral library (e.g., NIST) for identification.[5]

The following diagram illustrates a general workflow for the thermal analysis of this compound.

Conclusion

While direct experimental data on the thermal decomposition of this compound is limited, a comprehensive understanding can be constructed by leveraging data from analogous organophosphate esters. This compound is expected to exhibit thermal stability characteristic of alkyl phosphates, with decomposition likely initiating through C-O bond cleavage to produce a range of smaller organic molecules and phosphorus-containing acids. The experimental protocols detailed in this guide for TGA and Py-GC-MS provide a robust framework for researchers to precisely characterize the thermal behavior of this compound and other related compounds. Such data is essential for the informed design of materials with enhanced flame retardancy and for conducting thorough safety and environmental assessments.

References

tripropyl phosphate molecular weight and formula

This guide provides core technical data on tripropyl phosphate (B84403), focusing on its fundamental chemical properties. The information is intended for researchers, scientists, and professionals in drug development who require precise and reliable data for their work.

Chemical Identity and Properties

Tripropyl phosphate, an organophosphorus compound, serves various roles in industrial and laboratory settings, including as a flame retardant and plasticizer.[1] Its physical state is a colorless liquid.[2]

Below is a summary of its key quantitative chemical identifiers and properties.

| Property | Value | Source |

| Molecular Formula | C9H21O4P | [3][4] |

| Linear Formula | (CH3CH2CH2O)3P(O) | |

| Molecular Weight | 224.23 g/mol | [2][5] |

| Exact Mass | 224.11774614 Da | [2] |

| CAS Registry Number | 513-08-6 | [3][4] |

Logical Relationship of Chemical Identifiers

The chemical formula and structure of a molecule are fundamental to determining its molecular weight and other physical properties. The logical flow from formula to physical characteristics is a foundational concept in chemistry.

Caption: Relationship between chemical formula, structure, and properties.

References

Spectroscopic Profile of Tripropyl Phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for tripropyl phosphate (B84403) (TnPP), a widely used organophosphorus compound. The information presented herein is intended to support researchers and scientists in the identification, characterization, and quantitative analysis of this molecule. This document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of tripropyl phosphate. The following tables summarize the chemical shifts for ¹H, ¹³C, and ³¹P nuclei.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment | Coupling Constant (J) Hz |

| 4.00 | Quartet | 6H | O-CH₂ -CH₂-CH₃ | 6.7 |

| 1.71 | Multiplet | 6H | O-CH₂-CH₂ -CH₃ | - |

| 0.97 | Triplet | 9H | O-CH₂-CH₂-CH₃ | 7.4 |

Solvent: Deuterated Chloroform (CDCl₃)

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~69 | O-CH₂ -CH₂-CH₃ |

| ~24 | O-CH₂-CH₂ -CH₃ |

| ~10 | O-CH₂-CH₂-CH₃ |

Note: Experimentally determined ¹³C NMR data for this compound is available from commercial suppliers such as ChemicalBook. The provided values are estimations based on spectral prediction and data from similar organophosphate esters.

Table 3: ³¹P NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity |

| -0.66 | Singlet |

Solvent: Deuterated Chloroform (CDCl₃)

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in this compound based on their vibrational frequencies.

Table 4: IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960-2850 | Strong | C-H stretch (alkyl) |

| 1280-1260 | Strong | P=O stretch (phosphoryl group) |

| 1060-990 | Strong | P-O-C stretch |

| 1470-1450 | Medium | C-H bend (alkyl) |

| 1390-1370 | Medium | C-H bend (alkyl) |

Sample Preparation: Neat liquid film

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound.

Table 5: Mass Spectrometry Data for this compound

| m/z | Ion | Notes |

| 225.1247 | [M+H]⁺ | Quasi-molecular ion. Theoretical exact mass is 225.1250.[1][2] |

| 183.0780 | [M-C₃H₇+2H]⁺ | Loss of a propyl group. |

| 141.0310 | [M-2(C₃H₇)+3H]⁺ | Loss of two propyl groups. |

| 99.0229 | [H₄PO₄]⁺ | Phosphoric acid fragment, a prominent peak.[3] |

| 43.0542 | [C₃H₇]⁺ | Propyl cation.[3] |

Ionization Method: Electrospray Ionization (ESI), positive ion mode

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below.

NMR Spectroscopy

Instrumentation: A high-resolution NMR spectrometer, such as a Bruker AVANCE III 400 MHz instrument, is suitable for acquiring ¹H, ¹³C, and ³¹P NMR spectra.

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 5-10 mg) in a deuterated solvent (e.g., 0.5-0.7 mL of chloroform-d, CDCl₃).

-

Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (zg) is typically used.

-

Spectral Width: Set to a range that encompasses all expected proton signals (e.g., 0-10 ppm).

-

Number of Scans: 8-16 scans are usually sufficient for a clear spectrum.

-

Relaxation Delay: A delay of 1-2 seconds between scans is recommended.

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.

-

Spectral Width: A wider spectral width is required (e.g., 0-100 ppm).

-

Number of Scans: A larger number of scans (e.g., 128 or more) is necessary due to the lower natural abundance of ¹³C.

-

Relaxation Delay: A 2-second delay is appropriate.

³¹P NMR Acquisition:

-

Pulse Program: A proton-decoupled single-pulse experiment is standard.

-

Spectral Width: The chemical shift range for phosphorus is broad; a width of -50 to 50 ppm is a reasonable starting point.

-

Number of Scans: 16-32 scans typically provide a good signal-to-noise ratio.

-

Relaxation Delay: A 2-5 second delay is used.

FT-IR Spectroscopy

Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer equipped with either a transmission or an attenuated total reflectance (ATR) accessory.

Sample Preparation (Neat Liquid):

-

Place a single drop of this compound onto a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top of the first to create a thin, uniform liquid film between the plates.

-

Mount the sandwiched plates in the spectrometer's sample holder.

Acquisition:

-

Spectral Range: Typically scanned from 4000 to 400 cm⁻¹.

-

Resolution: A resolution of 4 cm⁻¹ is generally sufficient.

-

Number of Scans: Co-add 16-32 scans to obtain a high-quality spectrum.

-

Background: A background spectrum of the clean, empty sample compartment should be acquired prior to running the sample.

Mass Spectrometry

Instrumentation: A high-resolution mass spectrometer, such as a Thermo Q Exactive Plus, equipped with an electrospray ionization (ESI) source.

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1-10 µg/mL.

-

Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

Acquisition (Positive ESI Mode):

-

Ion Source: Heated Electrospray Ionization (HESI).

-

Scan Mode: Full scan mode to detect all ions within a specified mass range (e.g., m/z 50-500).

-

Capillary Voltage: Typically set between 3.0 and 4.0 kV.

-

Sheath and Auxiliary Gas Flow Rates: Optimized for stable spray and efficient ionization.

-

Collision Energy (for MS/MS): To obtain fragment ion data, a collision-induced dissociation (CID) experiment can be performed. The precursor ion ([M+H]⁺ at m/z 225.12) is isolated and fragmented using a normalized collision energy of 10-30 eV.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical entity such as this compound.

Caption: Logical workflow for the spectroscopic analysis of this compound.

References

Tripropyl Phosphate: A Technical Guide to its Flame Retardant Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tripropyl phosphate (B84403) (TPP) is a non-halogenated organophosphate ester utilized as a flame retardant and plasticizer in a variety of polymeric materials. Its efficacy in reducing the flammability of these materials stems from a dual-mode mechanism of action that is characteristic of many organophosphorus flame retardants. This technical guide provides an in-depth exploration of the core mechanisms by which tripropyl phosphate functions as a flame retardant, detailing its actions in both the gas and condensed phases of a fire. This document also outlines the standard experimental protocols used to evaluate its performance and presents illustrative quantitative data from related organophosphate flame retardants to provide a comprehensive understanding of its fire retardant properties.

Introduction

The widespread use of polymeric materials in consumer and industrial products necessitates the incorporation of flame retardants to meet stringent fire safety standards. Organophosphate esters have emerged as a significant class of flame retardants, often serving as alternatives to halogenated systems. This compound, a member of this class, contributes to the fire safety of materials by interfering with the combustion process at key stages. Understanding the precise mechanism of action is crucial for the development of more effective and safer fire-retardant systems and for assessing the environmental and health impacts of these additives. This guide serves as a technical resource for professionals seeking a detailed understanding of how this compound imparts flame retardancy.

Core Mechanism of Action

This compound, like other organophosphorus flame retardants, operates through a combination of gas-phase and condensed-phase mechanisms to inhibit or suppress combustion.[1][2] The balance between these two modes of action can be influenced by the polymer matrix, the presence of other additives, and the specific fire conditions.

Gas-Phase Mechanism: Radical Quenching

During the initial stages of a fire, the heat causes the polymer and the this compound to undergo thermal decomposition, or pyrolysis. In the gas phase, the combustion of volatile fuel fragments from the polymer is a radical-driven chain reaction, with highly reactive species such as hydrogen (H•) and hydroxyl (OH•) radicals propagating the flame.[2][3]

This compound decomposes to release phosphorus-containing radicals, most notably phosphorus monoxide (PO•) and phosphorus dioxide (PO₂•). These phosphorus radicals are highly effective at scavenging the flame-propagating H• and OH• radicals, terminating the chain reactions of combustion.[2][3] This "radical trap" mechanism reduces the heat generated by the flame and can lead to extinguishment.

Figure 1: Gas-Phase Flame Retardant Mechanism of this compound.

Condensed-Phase Mechanism: Char Formation and Barrier Effect

In the condensed phase (the solid polymer), this compound also plays a critical role in fire retardancy. Upon heating, it decomposes to form phosphoric acid and polyphosphoric acids.[4][5] These acidic species act as catalysts for the dehydration and cross-linking of the polymer chains, promoting the formation of a stable, insulating layer of char on the material's surface.[1][5]

This char layer serves multiple functions:

-

Thermal Barrier: It insulates the underlying polymer from the heat of the flame, slowing down further pyrolysis and the generation of flammable volatiles.[1]

-

Mass Transfer Barrier: The char layer physically obstructs the transport of volatile fuel fragments to the flame and the diffusion of oxygen to the polymer surface.[2]

-

Reduced Smoke and Toxic Gas Emission: By promoting char formation, less of the polymer is converted into smoke and toxic gases.

Figure 2: Condensed-Phase Flame Retardant Mechanism of this compound.

Quantitative Data Presentation

Table 1: Illustrative Limiting Oxygen Index (LOI) Data

| Material | Flame Retardant | Loading (% w/w) | LOI (%) |

| Polyurethane (PU) Foam | None | 0 | ~18-20 |

| Polyurethane (PU) Foam | TCPP | 15 | ~24.1[3] |

| Polypropylene (PP) | None | 0 | ~17.4 |

| Polypropylene (PP) | TPP | 20 | ~25-28 |

Table 2: Illustrative Thermogravimetric Analysis (TGA) Data

| Material | Flame Retardant | Onset of Decomposition (°C) | Temperature at Max. Weight Loss (°C) | Char Yield at 600°C (%) |

| Epoxy Resin | None | ~350 | ~380 | < 15 |

| Epoxy Resin | TPP | ~320 | ~360 | > 25 |

| Polycarbonate (PC) | None | ~480 | ~510 | ~25 |

| Polycarbonate (PC) | TPP | ~460 | ~490 | > 30 |

Table 3: Illustrative Cone Calorimetry Data (at 50 kW/m²)

| Material | Flame Retardant | Peak Heat Release Rate (pHRR) (kW/m²) | Total Heat Release (THR) (MJ/m²) | Time to Ignition (s) |

| Polymethyl Methacrylate (PMMA) | None | ~1100 | ~100 | ~30 |

| Polymethyl Methacrylate (PMMA) | TPP | ~700 | ~80 | ~45 |

| Acrylonitrile Butadiene Styrene (ABS) | None | ~1200 | ~110 | ~25 |

| Acrylonitrile Butadiene Styrene (ABS) | TPP | ~800 | ~90 | ~40 |

Experimental Protocols

The evaluation of the flame retardant efficacy of this compound involves a suite of standardized tests that quantify different aspects of a material's fire performance.

Limiting Oxygen Index (LOI) - ASTM D2863

-

Principle: This test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.

-

Apparatus: A heat-resistant glass chimney containing a vertically oriented sample holder. Gas flow meters control the oxygen and nitrogen mixture.

-

Procedure:

-

A specimen of specified dimensions is placed in the holder inside the chimney.

-

A mixture of oxygen and nitrogen is introduced at the bottom of the chimney.

-

The top of the specimen is ignited with a flame source.

-

The oxygen concentration is adjusted until the flame is self-extinguishing.

-

The LOI is the lowest oxygen concentration, expressed as a volume percentage, at which the specimen continues to burn.

-

-

Significance: A higher LOI value indicates better flame retardancy.

Thermogravimetric Analysis (TGA) - ASTM E1131

-

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

-

Apparatus: A high-precision balance with a sample pan located inside a furnace.

-

Procedure:

-

A small, accurately weighed sample is placed in the TGA pan.

-

The furnace is heated at a controlled rate (e.g., 10°C/min) over a defined temperature range (e.g., ambient to 800°C).

-

The atmosphere within the furnace is controlled (e.g., nitrogen for pyrolysis, air for oxidative degradation).

-

The mass of the sample is continuously recorded as a function of temperature.

-

-

Significance: TGA provides information on the thermal stability of the material, the decomposition temperatures, and the amount of char formed.

Cone Calorimetry - ISO 5660

-

Principle: This is one of the most important bench-scale tests for characterizing the fire behavior of materials. It measures the heat release rate and other parameters based on the principle of oxygen consumption calorimetry.

-

Apparatus: A conical radiant heater, a load cell to measure mass loss, a spark igniter, and an exhaust system with gas analysis instrumentation.

-

Procedure:

-

A flat specimen (typically 100mm x 100mm) is placed on the load cell below the conical heater.

-

The specimen is exposed to a controlled level of radiant heat flux (e.g., 35 or 50 kW/m²).

-

The spark igniter is activated to ignite the pyrolysis gases.

-

The test continues until flaming ceases or for a predetermined duration.

-

The oxygen concentration and flow rate in the exhaust are continuously measured to calculate the heat release rate.

-

-

Significance: Provides key data on heat release rate (a primary indicator of fire hazard), total heat released, time to ignition, smoke production, and mass loss rate.

Figure 3: Experimental Workflow for Evaluating Flame Retardant Performance.

Conclusion

This compound functions as an effective non-halogenated flame retardant through a synergistic combination of gas-phase and condensed-phase mechanisms. In the gas phase, it acts as a radical scavenger, inhibiting the chain reactions of combustion. In the condensed phase, it promotes the formation of a protective char layer that insulates the polymer and reduces the release of flammable volatiles. The overall efficacy of this compound is dependent on the polymer substrate and the specific fire conditions. The standardized testing protocols outlined in this guide provide a framework for quantifying its performance and for the continued development of advanced fire-retardant materials. Further research to generate and publish specific quantitative data for this compound in various polymer systems would be highly beneficial to the scientific and industrial communities.

References

In Vitro Toxicological Profile of Tripropyl Phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tripropyl phosphate (B84403) (TPP), an organophosphate ester, finds application as a flame retardant and plasticizer.[1] Despite its industrial use, a thorough review of publicly available scientific literature reveals a significant gap in the in vitro toxicological data for this specific compound. While extensive research exists for chlorinated analogues such as Tris(chloropropyl) phosphate (TCPP) and Tris(1,3-dichloro-2-propyl) phosphate (TDCPP), as well as for structurally different organophosphates like triphenyl phosphate (TPhP), direct in vitro studies on the cytotoxicity, genotoxicity, and specific mechanisms of action of tripropyl phosphate are notably absent.

This technical guide addresses this data gap by providing a framework for the in vitro toxicological assessment of this compound. It summarizes the known physicochemical properties of TPP and presents standardized, detailed experimental protocols for key in vitro assays that are fundamental for toxicological screening. Furthermore, it includes workflow diagrams and illustrates a potential signaling pathway commonly associated with organophosphate toxicity that could serve as a basis for future mechanistic studies on TPP. The provided methodologies and conceptual frameworks are intended to guide researchers in generating the necessary data to build a comprehensive toxicological profile for this compound.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of a compound is essential for designing and interpreting in vitro studies, including determining its solubility in culture media and its potential for bioaccumulation.

| Property | Value | Reference |

| CAS Number | 513-08-6 | [1][2][3] |

| Molecular Formula | C9H21O4P | [1][2][3] |

| Molecular Weight | 224.23 g/mol | [1][2][3] |

| Appearance | Colorless liquid | [2] |

| Density | 1.012 g/mL at 25 °C | [1][4] |

| Boiling Point | 120-122 °C at 10 mmHg | [1][4] |

| Flash Point | 113 °C (closed cup) | [1][3] |

| Water Solubility | 6.951 g/L at 30 °C | [1] |

| Vapor Pressure | 0.0288 mmHg at 25°C | [1] |

| Log P (Octanol/Water) | 3.374 (Calculated) | [5] |

In Vitro Toxicological Data

As of the latest literature review, specific quantitative in vitro toxicological data for this compound (CAS 513-08-6) is not available. The tables below are presented as templates for data organization and to highlight the parameters that require investigation.

Cytotoxicity

Cytotoxicity assays are crucial for determining the concentration range of a substance that causes cell death or inhibits cell proliferation. This data is used to establish dose-responses and to select appropriate concentrations for further mechanistic studies. For other organophosphate flame retardants, cytotoxicity has been observed in various cell lines, including hamster fibroblasts (V79), avian hepatocytes, and neuronal cells.[6][7]

| Assay Type | Cell Line | Exposure Time | Endpoint | IC50 / LC50 | Reference |

| e.g., Neutral Red Uptake | e.g., HepG2 | e.g., 24, 48, 72h | e.g., Cell Viability | Data Not Available | |

| e.g., MTT Assay | e.g., SH-SY5Y | e.g., 24, 48, 72h | e.g., Metabolic Activity | Data Not Available |

Genotoxicity

Genotoxicity assays assess the potential of a compound to damage cellular DNA and chromosomes, which can lead to mutations and cancer. For related compounds like TCPP, genotoxic potential, including the induction of DNA strand breaks and micronuclei, has been reported in human cell lines, often linked to oxidative stress.[8]

| Assay Type | Cell Line | Metabolic Activation (S9) | Concentration Range | Result | Reference |

| e.g., Comet Assay | e.g., Human Lymphocytes | e.g., With/Without | Data Not Available | Data Not Available | |

| e.g., Micronucleus Test | e.g., HepG2 | e.g., With/Without | Data Not Available | Data Not Available | |

| e.g., Ames Test | e.g., S. typhimurium strains | e.g., With/Without | Data Not Available | Data Not Available |

Detailed Experimental Protocols

The following are detailed, generalized protocols for standard in vitro toxicology assays that are recommended for assessing the potential hazards of this compound.

Protocol: In Vitro Cytotoxicity Assessment by Neutral Red Uptake (NRU) Assay

This protocol is based on the principle that viable cells will incorporate and bind the supravital dye Neutral Red in their lysosomes.

1. Cell Culture and Plating:

- Culture a suitable human cell line (e.g., HepG2 human hepatoma cells or A549 human lung carcinoma cells) in the recommended complete medium in a humidified incubator at 37°C with 5% CO2.

- Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

- Seed the cells into a 96-well flat-bottom microplate at a pre-determined optimal density (e.g., 1 x 10^4 cells/well in 100 µL of medium).

- Incubate the plate for 24 hours to allow for cell attachment.

2. Compound Preparation and Exposure:

- Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO).

- Perform serial dilutions of the stock solution in serum-free culture medium to achieve the desired final test concentrations. The final solvent concentration should be non-toxic to the cells (typically ≤0.5%).

- Remove the culture medium from the 96-well plate and add 100 µL of the respective TPP dilutions to the wells. Include vehicle control (medium with solvent) and untreated control (medium only) wells.

- Incubate the plate for the desired exposure period (e.g., 24 or 48 hours).

3. Neutral Red Uptake and Extraction: